molecular formula C13H16F3N3O B2815052 1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone CAS No. 900014-77-9

1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone

Cat. No.: B2815052
CAS No.: 900014-77-9
M. Wt: 287.286
InChI Key: PBQXKXLBCXQNCC-UHFFFAOYSA-N
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Description

1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a methyl group, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent, such as methyl iodide, to introduce the methyl group.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide.

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving a suitable aldehyde or ketone precursor.

    Coupling Reactions: The final step involves coupling the piperazine and pyridine rings through a suitable linker, such as an ethanone group, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups introduced at specific positions on the piperazine or pyridine rings.

Scientific Research Applications

1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.

    Biological Studies: It is used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: The compound serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperazine ring interacts with receptor sites, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-Methylpiperazino)-2-pyridinyl]-1-ethanone: Lacks the trifluoromethyl group, resulting in different physicochemical properties.

    1-[3-(4-Methylpiperazino)-5-chloro-2-pyridinyl]-1-ethanone: Contains a chloro group instead of a trifluoromethyl group, affecting its reactivity and biological activity.

Uniqueness

1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This enhances its stability, lipophilicity, and potential for specific receptor interactions, making it a valuable compound in various research and industrial applications.

Biological Activity

1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone, a compound with the molecular formula C13H16F3N3O and a molecular weight of 287.28 g/mol, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC13H16F3N3O
Molecular Weight287.28 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related Mannich bases have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 62.5 to 78.12 µg/mL against selected pathogens .

Anticancer Activity

In vitro studies have shown that derivatives of this compound possess antiproliferative effects against cancer cell lines. For example, Mannich bases derived from similar structures exhibited growth inhibition with GI50 values ranging from 0.01 to 79.4 µM against human cancer cell lines . This suggests a potential role in cancer therapeutics.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are crucial for treating conditions like Alzheimer's disease. Related compounds have shown to be 2.2 to 5.9 times more effective than standard drugs like Tacrine in inhibiting AChE .

Case Studies

  • Antimicrobial Efficacy : A study on Mannich bases highlighted their effectiveness against E. coli and E. faecalis, correlating structural modifications with enhanced activity .
  • Anticancer Potential : Research involving imidazo[1,2-a]pyrimidine Mannich bases demonstrated significant antiproliferative activity in multiple cancer cell lines, suggesting that structural elements similar to those in this compound could yield potent anticancer agents .

Properties

IUPAC Name

1-[3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c1-9(20)12-11(19-5-3-18(2)4-6-19)7-10(8-17-12)13(14,15)16/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQXKXLBCXQNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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